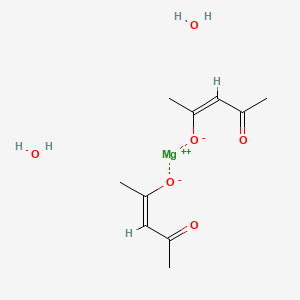
Magnesium acetylacetonate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium acetylacetonate dihydrate is a coordination complex derived from the acetylacetonate anion and magnesium ions. The compound is characterized by the presence of two water molecules of hydration. It is commonly used in various industrial and research applications due to its stability and reactivity.
Mecanismo De Acción
Target of Action
Magnesium acetylacetonate dihydrate is a coordination complex derived from the acetylacetonate anion and magnesium ions It’s known that metal acetylacetonates, including magnesium acetylacetonate, are widely used as building blocks in modern organic synthesis .
Mode of Action
The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”. Acetylacetone exists in two rapidly inter-convertible tautomeric forms. Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring . This chelation is a key aspect of the compound’s interaction with its targets.
Biochemical Pathways
Metal acetylacetonates are known to play a significant role in various catalyzed reactions . They are used as precursors for nanoparticle research, polymer science, and catalysis .
Result of Action
It’s known that the compound can be used as a ferrite, an insulator, and an optical material . It is also a photocatalyst that can be used to generate hydrogen gas from water under ultraviolet light .
Análisis Bioquímico
Biochemical Properties
They form six-membered chelate rings, which are important for their reactivity and regio- and stereoselectivity .
Molecular Mechanism
The molecular mechanism of Magnesium acetylacetonate dihydrate involves the formation of a six-membered chelate ring, which is important for its reactivity . This chelate ring is formed by the binding of both oxygen atoms of the acetylacetonate anion to the magnesium ion .
Metabolic Pathways
Magnesium plays a crucial role in many metabolic pathways, including those involving enzymes and cofactors .
Subcellular Localization
Magnesium is known to be present in various compartments within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium acetylacetonate dihydrate can be synthesized by reacting magnesium chloride with acetylacetone in an aqueous medium. The reaction typically involves the following steps:
- Dissolve magnesium chloride hexahydrate in water.
- Add acetylacetone to the solution.
- Adjust the pH to facilitate the formation of the complex.
- Allow the reaction to proceed, resulting in the precipitation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a continuous process where magnesium oxide or hydroxide is reacted with acetylacetone in an aqueous medium. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium acetylacetonate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of strong acids or bases to facilitate ligand exchange.
Coordination Reactions: Often carried out in organic solvents with the presence of additional ligands or metal salts.
Major Products:
Substitution Reactions: Result in the formation of new metal-ligand complexes.
Coordination Reactions: Lead to the formation of mixed-ligand complexes.
Aplicaciones Científicas De Investigación
Magnesium acetylacetonate dihydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in spectroscopic studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-purity magnesium oxide, as a precursor for nanoparticle synthesis, and in the manufacture of advanced materials
Comparación Con Compuestos Similares
- Zinc acetylacetonate
- Aluminium acetylacetonate
- Iron acetylacetonate
- Copper acetylacetonate
Comparison: Magnesium acetylacetonate dihydrate is unique due to its specific coordination properties and stability. Compared to other metal acetylacetonates, it is less prone to oxidation and has a higher thermal stability. This makes it particularly useful in applications requiring high-temperature conditions and long-term stability .
Propiedades
Número CAS |
68488-07-3 |
|---|---|
Fórmula molecular |
C10H20MnO6 |
Peso molecular |
291.20 g/mol |
Nombre IUPAC |
(Z)-4-hydroxypent-3-en-2-one;manganese;dihydrate |
InChI |
InChI=1S/2C5H8O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/b2*4-3-;;; |
Clave InChI |
XBBNRHYLXGCQDT-VGKOASNMSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mg+2] |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.[Mn] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.[Mn] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol](/img/structure/B6593578.png)
![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)
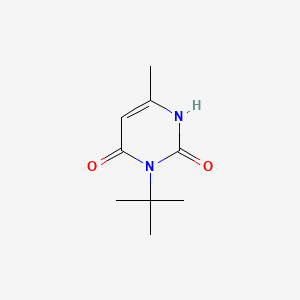


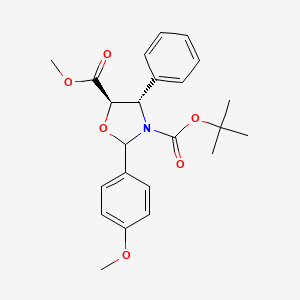

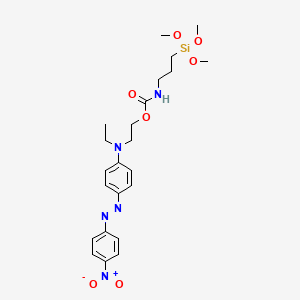
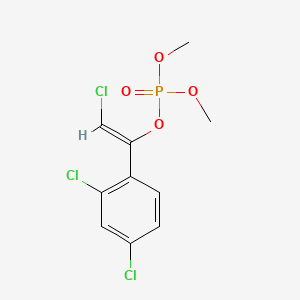
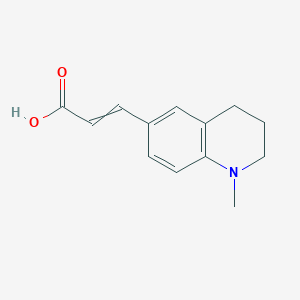
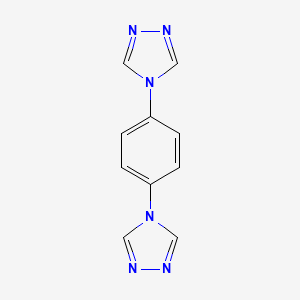
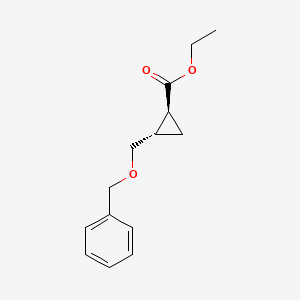
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593664.png)
